1-Hexadecene

Description

hexadecene is a natural product found in Alpinia conchigera, Streptomyces, and other organisms with data available.

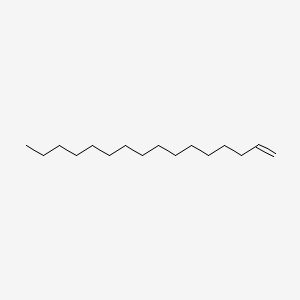

Structure

3D Structure

Properties

IUPAC Name |

hexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZCXVZFLOKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-58-7 | |

| Record name | 1-Hexadecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027269 | |

| Record name | 1-Hexadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |

| Record name | 1-Hexadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

284.4 °C @ 760 MM HG | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7811 @ 20 °C/4 °C | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00264 [mmHg] | |

| Record name | 1-Hexadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAF, COLORLESS LIQUID | |

CAS No. |

629-73-2, 26952-14-7 | |

| Record name | 1-Hexadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T015M2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

4.1 °C | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (B165127), an alpha-olefin with the chemical formula C₁₆H₃₂, is a long-chain hydrocarbon that serves as a versatile building block in various chemical syntheses.[1][2] Also known as cetene, it is a colorless liquid at room temperature and is characterized by a terminal double bond, which is the site of its chemical reactivity.[1][2] This property makes it a valuable intermediate in the production of surfactants, lubricants, plasticizers, and polymers.[2][3][4] In the context of drug development and research, its long alkyl chain and reactive center are utilized in the synthesis of novel organic molecules and in the functionalization of surfaces for biomedical applications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical pathways.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, application, and purification. These properties are summarized in the tables below.

General and Molar Properties

| Property | Value |

| Chemical Formula | C₁₆H₃₂ |

| Molar Mass | 224.43 g/mol [1][5] |

| Appearance | Colorless liquid[1] |

| Odor | Mild hydrocarbon odor[6] |

Thermal and Density Properties

| Property | Value | Conditions |

| Boiling Point | 284 - 285 °C[1][7] | @ 760 mmHg |

| Melting Point | 4 - 5 °C[1][7] | @ 760 mmHg |

| Density | 0.7811 g/cm³[8] | @ 20 °C/4 °C |

| 0.783 g/mL[5] | @ 25 °C | |

| Flash Point | 132 °C[1] | Closed cup |

| Autoignition Temperature | 240 °C[1] |

Optical and Solubility Properties

| Property | Value | Conditions |

| Refractive Index | 1.4412[8] | @ 20 °C |

| Solubility in Water | 0.001232 mg/L (estimated)[7] | @ 25 °C |

| Solubility in Solvents | Soluble in alcohol, ether, petroleum ether, and coal-tar solvents.[8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its terminal double bond. As an alkene, it readily undergoes addition reactions and polymerization.

-

Stability : this compound is stable under normal storage and handling conditions.[9][10]

-

Reactivity : The high reactivity of the double bond means that exposure to air can lead to oxidation.[1][2] It can undergo violent reactions with strong oxidizing agents.[11]

-

Polymerization : this compound can be polymerized, often using Ziegler-Natta catalysts, to produce poly(this compound). It is also used as a comonomer with ethylene (B1197577) to produce low-density polyethylene (B3416737) with enhanced properties.[2][4]

-

Addition Reactions : The double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

-

Epoxidation : In biological systems, this compound can be metabolized to 1,2-epoxyhexadecane (B1204884) by cytochrome P450 enzymes.[8] This is a common detoxification pathway for xenobiotics.

-

Hydrosilylation : this compound is used to functionalize hydrogen-terminated silicon surfaces, forming a self-assembled monolayer. This is a key technique in surface science and materials engineering.[1]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

-

Apparatus : Thiele tube or a beaker for oil bath, thermometer, small test tube, a capillary tube sealed at one end, heating source (e.g., hot plate or Bunsen burner), and mineral oil.

-

Procedure :

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and immersed in the oil bath.

-

The oil bath is heated slowly and evenly.

-

As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

-

Determination of Melting Point

As this compound has a melting point above 0 °C, this procedure can be used to determine its freezing/melting point.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, capillary tubes, and a thermometer.

-

Procedure :

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[13][14] For a pure compound, this range should be narrow.

-

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

-

Apparatus : Pycnometer, analytical balance, and a temperature-controlled water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed (m₂). The mass of the water is m₂ - m₁.

-

The pycnometer is emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted.

-

The pycnometer filled with this compound is weighed (m₃). The mass of the this compound is m₃ - m₁.

-

The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.[15][16][17]

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through the substance.

-

Apparatus : Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure :

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and the temperature is allowed to stabilize by circulating water from the constant temperature bath.

-

The light source is positioned, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[4][11][18]

-

Visualizations of Chemical Pathways and Workflows

Metabolism of this compound via Cytochrome P450

The following diagram illustrates the enzymatic epoxidation of this compound, a key metabolic pathway.

Caption: Metabolic epoxidation of this compound by Cytochrome P450.

Experimental Workflow for Surface Functionalization

This diagram outlines the process of forming a self-assembled monolayer of this compound on a silicon surface.

Caption: Workflow for forming a this compound monolayer on silicon.

Polymerization of this compound via Ziegler-Natta Catalysis

The following diagram illustrates the general mechanism for the polymerization of an alpha-olefin like this compound using a Ziegler-Natta catalyst.

Caption: Mechanism of this compound polymerization with a Ziegler-Natta catalyst.

References

- 1. Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts | Semantic Scholar [semanticscholar.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. matestlabs.com [matestlabs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fluidlife.com [fluidlife.com]

- 8. store.astm.org [store.astm.org]

- 9. nazhco.com [nazhco.com]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. pennwest.edu [pennwest.edu]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to 1-Hexadecene: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-hexadecene (B165127), a long-chain alpha-olefin, detailing its molecular structure, chemical formula, and physicochemical properties. It includes in-depth experimental protocols for its synthesis, purification, and analysis, along with a discussion of its reactivity, particularly its metabolic epoxidation.

Molecular Structure and Chemical Formula

This compound, also known as cetene, is a linear alpha-olefin with the chemical formula C₁₆H₃₂.[1][2] Its structure consists of a sixteen-carbon chain with a double bond at the primary, or alpha, position.[1][3]

The IUPAC name for this compound is hexadec-1-ene.[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂ | [1][2] |

| Molecular Weight | 224.43 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 4 °C (39 °F; 277 K) | [2] |

| Boiling Point | 285 °C (545 °F; 558 K) | [2] |

| Density | 0.781 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 0.00264 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol, ether, petroleum ether, and other nonpolar organic solvents. | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.441 | [7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, including the dehydration of 1-hexadecanol (B1195841) or the dehydrohalogenation of a 1-halohexadecane. A general protocol for the synthesis from an alkyl bromide is described below.[8]

Materials:

-

1-Bromohexadecane (B154569) (1 mmol)

-

Sodium tert-butoxide (1 mmol)

-

Distilled water

-

10 mL quartz tube

-

350 W UV lamp

-

Chloroform (for extraction)

-

Benzyl (B1604629) alcohol (internal standard for NMR)

Procedure:

-

Add 1 mmol of 1-bromohexadecane to a 10 mL quartz tube.

-

Add 1 mmol of sodium tert-butoxide to the tube.

-

Add 1 mL of distilled water to create a biphasic mixture.

-

Seal the tube and place it in a pre-heated 50 °C water bath.

-

Irradiate the mixture with a 350 W UV lamp for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the organic compounds with 1 mL of chloroform.

-

For yield determination by NMR, add a known amount of benzyl alcohol as an internal standard.

Purification by Fractional Distillation

Purification of the synthesized this compound can be achieved by fractional distillation, which is suitable for separating liquids with close boiling points.[9][10]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Gently heat the flask using a heating mantle.

-

Observe the condensation ring rise slowly up the fractionating column. This slow rise is crucial for good separation.[9]

-

Collect the fraction that distills at the boiling point of this compound (approximately 285 °C at atmospheric pressure). The temperature should remain constant during the collection of the pure fraction.

-

The process separates the lower and higher boiling impurities from the desired product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and identification.[11][12]

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent non-polar column)

-

Helium as the carrier gas

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[13]

-

Transfer the solution to a 1.5 mL GC autosampler vial.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp at 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min

-

MS Scan Range: m/z 40-400

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification by comparison with a standard.

-

The mass spectrum of the peak is compared with a library spectrum for confirmation. The mass spectrum will show characteristic fragmentation patterns for a long-chain alkene.

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aliphatic chain.[14][15]

-

~5.8 ppm (ddt): The proton on C2, coupled to the terminal vinyl protons and the allylic protons.

-

~4.9 ppm (m): The two terminal protons on C1.

-

~2.0 ppm (q): The two allylic protons on C3.

-

~1.3 ppm (m): The bulk of the methylene (B1212753) protons in the long alkyl chain.

-

~0.9 ppm (t): The three terminal methyl protons on C16.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.[15][16]

-

~139 ppm: The internal vinylic carbon (C2).

-

~114 ppm: The terminal vinylic carbon (C1).

-

~34 ppm: The allylic carbon (C3).

-

~29-32 ppm: The methylene carbons in the main chain.

-

~23 ppm: The methylene carbon adjacent to the terminal methyl group.

-

~14 ppm: The terminal methyl carbon (C16).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands for the alkene functional group and the long alkyl chain.[17][18]

-

~3080 cm⁻¹: C-H stretch of the =C-H bonds.

-

~2925 and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretches of the CH₂ and CH₃ groups.

-

~1640 cm⁻¹: C=C stretching vibration.[17]

-

~1465 cm⁻¹: C-H bending (scissoring) of the CH₂ groups.

-

~990 and ~910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Reactivity and Metabolic Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical alkene reactions such as addition and oxidation.

Epoxidation and Metabolism

A significant reaction for drug development professionals is the metabolic oxidation of alkenes. This compound can be metabolized in vivo by cytochrome P450 enzymes to form 1,2-epoxyhexadecane.[3][19] This epoxidation is a common pathway for the detoxification or bioactivation of xenobiotics containing alkene moieties.[20]

The mechanism involves the transfer of an oxygen atom from the activated heme iron center of the cytochrome P450 enzyme to the double bond of this compound.[21][22]

Caption: Metabolic epoxidation of this compound by Cytochrome P450.

This guide provides a foundational understanding of this compound for research and development purposes. The detailed protocols and data summaries are intended to facilitate its practical application in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 629-73-2 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [stenutz.eu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Purification [chem.rochester.edu]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. etamu.edu [etamu.edu]

- 12. youtube.com [youtube.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. This compound(629-73-2) 1H NMR [m.chemicalbook.com]

- 15. docsity.com [docsity.com]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pnas.org [pnas.org]

- 22. pubs.acs.org [pubs.acs.org]

Synthesis of 1-Hexadecene: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and contemporary laboratory-scale synthesis methods for 1-hexadecene (B165127). The following sections detail various synthetic routes, complete with experimental protocols and quantitative data to facilitate reproducible research and development.

Overview of Synthetic Strategies

This compound, an alpha-olefin, is a valuable precursor and intermediate in the synthesis of various specialty chemicals, including surfactants, lubricants, and components of drug delivery systems. Several viable laboratory-scale synthetic routes exist, each with distinct advantages concerning starting materials, reaction conditions, and overall efficiency. This guide will focus on the following key methods:

-

Decarbonylative Dehydration of Stearic Acid

-

Elimination of 1-Bromohexadecane (B154569)

-

Dehydration of 1-Hexadecanol (B1195841)

-

Oligomerization of Ethylene (B1197577)

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound in a laboratory setting is often dictated by factors such as the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for the methods detailed in this guide.

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |

| Decarbonylative Dehydration | Stearic Acid | IrCl(CO)(PPh₃)₂ / KI | 250 | 3 h | 70 |

| Elimination | 1-Bromohexadecane | Sodium tert-butoxide | 50 | 4 h | 50 |

| Dehydration | 1-Octadecanol* | Al₂O₃-ThO₂ | 300 | - | 92 |

| Ethylene Oligomerization | Ethylene | (Ph₃SiO)Cr₃(THF)₂ / Al(iBu)₃ | 0 | 30 min | - |

*Data for a similar long-chain fatty alcohol, 1-octadecanol, which is indicative of the potential yield for 1-hexadecanol dehydration.[1]

Detailed Experimental Protocols

Method 1: Decarbonylative Dehydration of Stearic Acid

This method provides a direct route to this compound from a readily available fatty acid.

Experimental Workflow:

Caption: Workflow for this compound synthesis via decarbonylative dehydration.

Protocol:

-

To a screw-capped test tube, add stearic acid (0.5 mmol), IrCl(CO)(PPh₃)₂ (7.8 mg, 0.01 mmol), and potassium iodide (16.6 mg, 0.1 mmol).[2]

-

Evacuate the tube and backfill with nitrogen gas. This step should be repeated three times to ensure an inert atmosphere.

-

Immerse the sealed test tube in a preheated salt bath (a eutectic mixture of 53% potassium nitrate, 40% sodium nitrite, and 7% sodium nitrate) at 250°C.[2]

-

Maintain the reaction at this temperature for 3 hours.[2]

-

After 3 hours, remove the test tube from the salt bath and allow it to cool to room temperature.

-

The crude product is then purified by column chromatography on silica gel using hexane (B92381) as the eluent to yield pure this compound. A yield of 70% can be expected.[2]

Method 2: Elimination of 1-Bromohexadecane

This method utilizes an elimination reaction to form the double bond.

Logical Relationship of Reaction Components:

Caption: Key components and their roles in the elimination synthesis of this compound.

Protocol:

-

Add 1-bromohexadecane (1 mmol) and sodium tert-butoxide (1 mmol) to a 10 mL quartz tube.[3]

-

Add 1 mL of distilled water to create a biphasic mixture.[3]

-

Seal the tube and place it in a pre-heated water bath at 50°C.

-

Irradiate the mixture with a 350-watt UV lamp for 4 hours.[3]

-

After the reaction is complete, cool the tube and extract the organic components with CDCl₃ (1 mL).

-

An internal standard, such as benzyl (B1604629) alcohol (10 µL), can be added for quantitative analysis by NMR to determine the yield, which is reported to be around 50%.[3]

Method 3: Dehydration of Fatty Alcohols

The dehydration of long-chain alcohols presents a green chemistry approach to olefin synthesis. While the specific example below uses 1-octadecanol, the methodology is directly applicable to 1-hexadecanol.

Signaling Pathway of Catalytic Dehydration:

Caption: Catalytic pathway for fatty alcohol dehydration to alpha-olefins.

Protocol:

-

A physical mixture of nano-sized alumina (B75360) (Al₂O₃) and thoria (ThO₂) is prepared as the catalyst.

-

The dehydration reaction is carried out in a suitable solvent such as dodecane.

-

Stearic alcohol (or 1-hexadecanol) is added to the solvent with the catalyst.

-

The reaction mixture is heated to 300°C.[1]

-

The reaction progress can be monitored by techniques like gas chromatography.

-

For a similar substrate, 1-octadecanol, this catalytic system has shown 100% conversion with a 92% yield of the corresponding alpha-olefin.[1] The addition of ThO₂ is crucial as it suppresses the isomerization of the alpha-olefin to more thermodynamically stable internal olefins by strongly adsorbing the product at high temperatures.[1]

Method 4: Ethylene Oligomerization

This method builds up this compound from the basic building block of ethylene. It is a common industrial method but can be adapted for laboratory synthesis.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via ethylene oligomerization.

Protocol:

-

In a glove box, add a specific amount of (Ph₃SiO)Cr₃(THF)₂(μ-OSiPh₃), Al(iBu)₃, and 10 mL of toluene to a reactor.[2]

-

Seal the reactor and fill it with ethylene to a pressure of 20 atmospheres.

-

Maintain this pressure for 30 minutes while cooling the reactor to 0°C.[2]

-

Rapidly vent the unreacted ethylene in a well-ventilated fume hood. This will also induce a sudden cooling of the reaction.[2]

-

Introduce a 10% solution of H₂O in MeOH to decompose the alkylaluminum cocatalyst.[2]

-

Separate the organic and aqueous phases from the resulting polymer.

-

Wash the polymer with a 10% solution of HCl in MeOH, followed by pure MeOH, and then H₂O.[2]

-

Obtain the pure this compound product by vacuum drying the polymer at 60°C for 24 hours.[2]

References

Spectroscopic data for 1-Hexadecene (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hexadecene (CAS No. 629-73-2), a long-chain alpha-olefin with applications in various fields including the synthesis of surfactants, lubricants, and polymers.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~2.0 | q | 2H | -CH ₂-CH=CH₂ |

| ~1.3 | m | 24H | -(CH ₂)₁₂- |

| ~0.9 | t | 3H | -CH ₃ |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~139.2 | C H=CH₂ |

| ~114.1 | -CH=C H₂ |

| ~33.9 | -C H₂-CH=CH₂ |

| ~31.9 | -(C H₂)n- |

| ~29.7 | -(C H₂)n- |

| ~29.6 | -(C H₂)n- |

| ~29.4 | -(C H₂)n- |

| ~29.3 | -(C H₂)n- |

| ~29.0 | -(C H₂)n- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3077 | C-H stretch | =C-H (alkene) |

| ~2925 (strong) | C-H stretch | -C-H (alkane) |

| ~2854 (strong) | C-H stretch | -C-H (alkane) |

| ~1641 | C=C stretch | C=C (alkene) |

| ~1465 | C-H bend | -CH₂- (alkane) |

| ~991 | C-H bend | =C-H out-of-plane |

| ~909 | C-H bend | =CH₂ out-of-plane |

Technique: Neat (KBr) or ATR[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224 | ~20 | [M]⁺ (Molecular Ion) |

| 97 | ~92 | [C₇H₁₃]⁺ |

| 83 | ~48 | [C₆H₁₁]⁺ |

| 71 | ~51 | [C₅H₁₁]⁺ |

| 57 | ~39 | [C₄H₉]⁺ |

| 55 | ~25 | [C₄H₇]⁺ |

Ionization Method: Chemical Ionization (CI-B)[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

-

Instrument Setup: A standard 5 mm NMR tube was used. Spectra were acquired on a 90 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

The spectral width was set to cover a range of 0-10 ppm.

-

A pulse angle of 30-45 degrees was utilized.

-

A relaxation delay of 1-2 seconds was set.

-

A sufficient number of scans (typically 16 or 32) were acquired to achieve a good signal-to-noise ratio.

-

Data was processed with a line broadening of approximately 0.3 Hz.[6]

-

-

¹³C NMR Acquisition:

-

The spectral width was set to cover a range of 0-200 ppm.

-

A proton-decoupled pulse sequence was used.

-

A relaxation delay of 2-5 seconds was set.

-

A larger number of scans (e.g., 1024 or more) were acquired due to the lower natural abundance of ¹³C.

-

Data was processed with a line broadening of 1-2 Hz.[6]

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer was used.[4]

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or the clean ATR crystal was recorded.

-

The spectrum was acquired over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans were co-added.[6]

-

The resulting spectrum was plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced via a Gas Chromatography (GC) system to ensure sample purity.[8]

-

Instrument Setup: A FINNIGAN-MAT 4500 mass spectrometer was used.[5]

-

Data Acquisition:

-

Ionization Method: Chemical Ionization (CI-B) with methane (B114726) as the reagent gas.[5]

-

Ion Mode: Positive.[5]

-

Ionization Energy: 120 eV.[5]

-

The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

1-Hexadecene: A Comprehensive Technical Guide on its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene, an alpha-olefin with the chemical formula C16H32, is a colorless liquid utilized in various industrial applications, including as a surfactant, in lubricating fluids, and as a component in drilling fluids.[1] Its CAS (Chemical Abstracts Service) Registry Number is 629-73-2 .[2][3][4] This technical guide provides an in-depth overview of the safety and toxicological data for this compound, compiled from various safety data sheets and scientific resources. The information is presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or investigate this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference. This data is essential for understanding its behavior under various experimental and industrial conditions.

| Property | Value | References |

| Molecular Formula | C16H32 | [1][3] |

| Molecular Weight | 224.43 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 3-5 °C | |

| Boiling Point | 274 °C | |

| Density | 0.783 g/mL at 25 °C | |

| Vapor Pressure | <0.2 mmHg at 20 °C | |

| Flash Point | 132 °C (closed cup) | |

| Autoignition Temperature | 464 °F (240 °C) | [1] |

| Refractive Index | n20/D 1.441 | |

| Water Solubility | Insoluble | [5] |

Safety Information

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Danger |

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P331: Do NOT induce vomiting.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. A summary of the key findings is presented in Table 2.

| Test | Species | Route | Value | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2,000 mg/kg | [6] |

| Reproductive Toxicity (NOAEL) | Rat | Oral (gavage) | 1000 mg/kg bw/day | [7] |

| Combined Repeated Dose and Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral (gavage) | 1000 mg/kg bw/day | [7] |

Ecotoxicological Data

The potential environmental impact of this compound has been assessed through studies on aquatic organisms. The results are summarized in Table 3.

| Test | Species | Duration | Value | References |

| Acute Fish Toxicity (LL50) | Oncorhynchus mykiss (rainbow trout) | 96 hours | > 1000 mg/L | [7] |

| Acute Daphnia Toxicity (EL50) | Daphnia magna (Water flea) | 48 hours | < 1000 mg/L | [7] |

Experimental Protocols

The toxicological and ecotoxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key cited experiments.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[8][9][10]

-

Test Organism: Juvenile Daphnia magna, less than 24 hours old.

-

Procedure: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance in a geometric series for 48 hours.[8][11] The test is conducted in four replicates with five animals each.[8]

-

Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[8][9] Observations are made at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the test population) at 48 hours is calculated.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[12][13][14][15]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[12][15]

-

Procedure: Fish are exposed to the test substance in a series of at least five concentrations for a period of 96 hours.[12][13] A minimum of seven fish are used for each concentration and for the control group.[13]

-

Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.[12]

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the test population) is determined at the end of the exposure period.[15]

OECD Guideline 421: Reproduction/Developmental Toxicity Screening Test

This test provides an initial assessment of the potential effects of a substance on reproduction and development.[16][17][18][19][20]

-

Procedure: The test substance is administered daily at graduated doses to several groups of males and females.[16] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[16][19] Mating is initiated after the pre-treatment period.

-

Endpoints: The study evaluates effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.[20]

-

Data Analysis: A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental and offspring effects.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline combines a repeated dose toxicity study with a reproduction/developmental toxicity screening test.[21][22][23]

-

Procedure: The administration of the test substance and the general study design are similar to OECD 421, with males dosed for at least four weeks and females throughout the study.[21][22]

-

Endpoints: In addition to the reproductive and developmental endpoints of OECD 421, this study includes a more comprehensive assessment of systemic toxicity, such as clinical pathology and detailed histopathology of various organs.[24]

-

Data Analysis: A NOAEL is determined for systemic toxicity in the parents, as well as for reproductive and developmental effects.

Metabolic Pathway

The primary metabolic pathway for this compound involves oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydrolysis catalyzed by epoxide hydrolase.[4]

-

Epoxidation: The double bond of this compound is oxidized by cytochrome P450 monooxygenases, resulting in the formation of 1,2-epoxyhexadecane.[4]

-

Hydrolysis: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding diol, 1,2-hexadecanediol.[25] This two-step process is a common detoxification pathway for xenobiotics containing epoxide groups.[25][26]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 629-73-2 [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. qchem.com.qa [qchem.com.qa]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google 圖書 [books.google.com.hk]

- 23. oecd.org [oecd.org]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Hexadecene for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (B165127), a long-chain alpha-olefin, serves as a versatile platform for a variety of chemical transformations, yielding products with applications ranging from polymer and surfactant synthesis to potential implications in drug development and toxicology. This technical guide provides a detailed overview of the core reaction mechanisms involving this compound, with a focus on hydroformylation, epoxidation, oligomerization, and metathesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Reaction Mechanisms

Hydroformylation: Synthesis of C17 Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction produces a mixture of linear (heptadecanal) and branched (2-methylhexadecanal) aldehydes. These aldehydes are valuable intermediates for the production of alcohols, carboxylic acids, and other specialty chemicals.

Reaction Mechanism: The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.

Quantitative Data Summary: Hydroformylation of this compound

| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | n:iso Ratio | Reference |

| Rh(acac)(CO)₂ / TPPTS with β-CD-(OSG-Me)₁.₆ | 80 | 50 (CO:H₂ = 1:1) | 6 | 65 | - | - | [1] |

Note: Data for this compound is limited; the table presents available data. TPPTS = trisulfonated triphenylphosphine, β-CD-(OSG-Me)₁.₆ = a modified cyclodextrin (B1172386).

Experimental Protocol: Hydroformylation of this compound

The following protocol is adapted from the hydroformylation of long-chain olefins in an aqueous biphasic medium.

Materials:

-

This compound

-

Rh(acac)(CO)₂ (catalyst precursor)

-

Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) (ligand)

-

β-Cyclodextrin derivative (promoter)

-

Deionized water

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave with mechanical stirring

Procedure:

-

The high-pressure autoclave is charged with this compound, the rhodium catalyst precursor, the TPPTS ligand, the cyclodextrin promoter, and deionized water.

-

The autoclave is sealed and purged several times with syngas to remove air.

-

The reactor is pressurized to 50 bar with the 1:1 CO/H₂ mixture.

-

The reaction mixture is heated to 80°C with vigorous stirring (e.g., 1500 rpm).

-

The reaction is allowed to proceed for 6 hours, maintaining constant pressure and temperature.

-

After cooling to room temperature, the excess gas is carefully vented.

-

The product mixture is extracted with an organic solvent (e.g., diethyl ether) and analyzed by gas chromatography (GC) to determine conversion and product distribution.[1]

Reaction Pathway Diagram: Hydroformylation

Caption: Catalytic cycle of this compound hydroformylation.

Epoxidation: Synthesis of 1,2-Epoxyhexadecane

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (oxirane). 1,2-Epoxyhexadecane, the product of this compound epoxidation, is a reactive intermediate used in the synthesis of diols, surfactants, and other fine chemicals.

Reaction Mechanism: The epoxidation of alkenes with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism often referred to as the "butterfly mechanism."

Quantitative Data Summary: Epoxidation of 1-Hexene (B165129) (as a model for this compound)

| Catalyst | Oxidant | Solvent | Temperature (K) | Time (h) | 1-Hexene Conversion (%) | 1,2-Epoxyhexane Selectivity (%) | Reference |

| Fe-TS-1 | H₂O₂ | Acetonitrile | 343 | 5 | 33.4 | 92.0 | [2] |

| cis-MoO₂(Schiff base) | O₂ | DMF | 333-363 | 6 | ~100 | ~4.5 (product ratio 1:20:6 with hexanal (B45976) and hexanone) | [3] |

Note: Data is for 1-hexene as a representative substrate due to the lack of specific data for this compound.

Experimental Protocol: Epoxidation of 1-Hexene

The following protocol is a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the product by column chromatography if necessary.

Reaction Pathway Diagram: Epoxidation

Caption: Concerted mechanism of this compound epoxidation.

Oligomerization: Synthesis of Higher Molecular Weight Olefins

Oligomerization is the process of linking a few monomer units together. For this compound, this reaction produces dimers, trimers, and higher oligomers, which are used in the formulation of synthetic lubricants and other specialty fluids.

Reaction Mechanism: The oligomerization of alpha-olefins is typically catalyzed by acid catalysts or transition metal complexes. The mechanism often involves the formation of a carbocation intermediate, followed by subsequent additions of monomer units.

Quantitative Data Summary: Oligomerization of 1-Hexene (as a model for this compound)

| Catalyst System | Temperature (°C) | Time (h) | 1-Hexene Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Reference |

| (n-C₄H₉-Cp)₂ZrCl₂ / MAO | 70 | 4 | >80 | Dominant product | - | [4] |

| HY Zeolite (for 1-decene) | 210 | 3 | 80 | 54.2 | 22.3 | [5] |

Note: Data is for 1-hexene and 1-decene (B1663960) as representative substrates.

Experimental Protocol: Oligomerization of 1-Hexene

The following protocol is a general procedure for the oligomerization of 1-hexene using a metallocene catalyst.

Materials:

-

This compound

-

(n-C₄H₉-Cp)₂ZrCl₂ (metallocene catalyst)

-

Methylaluminoxane (MAO) (cocatalyst)

-

Toluene (B28343) (solvent)

-

High-pressure reactor with stirring

Procedure:

-

Dry and deoxygenate the reactor.

-

Add toluene and this compound to the reactor under an inert atmosphere.

-

Introduce the MAO solution to the reactor.

-

Heat the reactor to the desired temperature (e.g., 70°C).

-

Inject a toluene solution of the metallocene catalyst to start the reaction.

-

Maintain the reaction at the set temperature for the desired time (e.g., 4 hours).

-

Quench the reaction by adding a small amount of methanol.

-

Analyze the product mixture by gas chromatography to determine the conversion and oligomer distribution.[4]

Reaction Pathway Diagram: Cationic Oligomerization

Caption: Simplified mechanism of cationic oligomerization of this compound.

Metathesis: Carbon-Carbon Double Bond Reorganization

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Self-metathesis of this compound would yield ethylene (B1197577) and 15-triacontene. Cross-metathesis with other olefins allows for the synthesis of a wide range of alkenes.

Reaction Mechanism: The Chauvin mechanism is the widely accepted pathway for olefin metathesis, involving the formation of a metallacyclobutane intermediate.

Quantitative Data Summary: Metathesis of 1-Hexene (as a model for this compound)

| Catalyst System | Temperature (°C) | Time (h) | 1-Hexene Conversion (%) | Propylene Selectivity (%) | Reference |

| HBEA and 12MoO₃/Al₂O₃ | 150 | - | 60 | - | [6] |

| WCl₄(O-C₆H₃Cl₂)₂ / Cocatalyst | 65 | 5 | - | - | [7] |

Note: Data is for 1-hexene as a representative substrate.

Experimental Protocol: Cross-Metathesis of 1-Nonene (B85954) (as a model for long-chain olefins)

The following protocol is for the synthesis of trans-8-hexadecene (B12330489) via cross-metathesis of 1-nonene.

Materials:

-

1-Nonene

-

Second-generation Grubbs catalyst

-

Dichloromethane (DCM), degassed

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere, dissolve 1-nonene in degassed dichloromethane in a Schlenk flask.

-

Add the Grubbs catalyst to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by GC.

-

Once the reaction is complete, add a small amount of ethyl vinyl ether to quench the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain the desired product.

Reaction Pathway Diagram: Olefin Metathesis (Chauvin Mechanism)

Caption: Chauvin mechanism for the self-metathesis of this compound.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its reactivity and derivatives have implications for drug development professionals in several areas:

1. Elicitor for the Production of Bioactive Secondary Metabolites:

Research has shown that the addition of this compound to the liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 can significantly enhance the production of palmarumycins C2 and C3.[5][8] These compounds belong to the spirobisnaphthalene class of fungal metabolites, which are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[8] This elicitation strategy could be a valuable tool for the discovery and production of novel drug leads from microbial sources.

Quantitative Data: Enhancement of Palmarumycin Production

| Compound | Yield without this compound (g/L) | Maximal Yield with 10% this compound (g/L) | Fold Increase |

| Palmarumycin C2 | 0.01 | 0.40 | 40.0 |

| Palmarumycin C3 | 0.02 | 1.19 | 59.5 |

Experimental Protocol: Fungal Culture Elicitation

Materials:

-

Berkleasmium sp. Dzf12 culture

-

Potato dextrose broth (PDB) medium

-

This compound (sterile filtered)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate 100 mL of PDB medium in 250 mL shake flasks with the mycelia of Berkleasmium sp. Dzf12.

-

Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 3 days.

-

On day 6 of the culture, add sterile-filtered this compound to a final concentration of 10% (v/v).

-

Continue the incubation for another 10 days under the same conditions.

-

After the incubation period, harvest the culture broth and mycelia.

-

Extract the culture with ethyl acetate (B1210297) and analyze the production of palmarumycins C2 and C3 by high-performance liquid chromatography (HPLC).[8]

Workflow Diagram: Elicitation of Bioactive Compounds

Caption: Workflow for enhancing palmarumycin production using this compound.

2. Metabolic Activation to a Carcinogenic Intermediate:

A critical consideration for drug development professionals is the metabolic fate and potential toxicity of any compound. It has been reported that this compound can be metabolized by hepatic microsomes to 1,2-epoxyhexadecane.[9] This epoxide is a known carcinogen, causing skin carcinomas in mice.[9] This metabolic activation pathway highlights the importance of thorough toxicological evaluation of any long-chain olefin-containing drug candidates or excipients.

Metabolic Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Properties of Zirconocene-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross Metathesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Antioxidant Activities and Effect of this compound Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Hexadecene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexadecene (B165127), a long-chain alpha-olefin, in a variety of common organic solvents. Due to a lack of readily available quantitative data in the public domain, this guide focuses on qualitative solubility principles, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection. This document is intended to be a valuable resource for laboratory professionals requiring guidance on handling and utilizing this compound in various solvent systems.

Introduction to this compound Solubility

This compound (CH₃(CH₂)₁₃CH=CH₂) is a nonpolar hydrocarbon, and its solubility is primarily governed by the "like dissolves like" principle. As a nonpolar molecule, it is expected to be soluble in nonpolar solvents and poorly soluble in polar solvents. General literature confirms that this compound is soluble in hydrocarbons, ethers, and alcohols, while being insoluble in water[1][2][3].

Qualitative Solubility of this compound

While precise quantitative solubility data is not widely published, the following table summarizes the expected qualitative solubility of this compound in common organic solvents based on established chemical principles and available literature. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.

| Solvent Class | Solvent | Qualitative Solubility |

| Alkanes | Hexane, Heptane | Miscible |

| Alcohols | Methanol, Ethanol | Soluble/Miscible[1][2][3] |

| Propanol, Butanol | Soluble/Miscible | |

| Ketones | Acetone | Soluble/Miscible[4] |

| Methyl Ethyl Ketone (MEK) | Soluble/Miscible | |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible[1] |

| Water | Water | Insoluble[1][2][5] |

Experimental Protocols for Determining Quantitative Solubility

To obtain precise solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques to determine the solubility of a liquid solute like this compound in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent[6][7].

Objective: To prepare a saturated solution of this compound in a chosen solvent at a specific temperature and determine its concentration.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and this compound)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph, HPLC, or UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of a separate phase of this compound should be visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours[8]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

-

Once equilibrium is achieved, stop the agitation and allow the two phases to separate.

-

Carefully withdraw a sample from the solvent phase using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microdroplets of this compound.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

Back-calculate the original concentration in the saturated solution. The solubility is typically expressed in g/100 mL, mol/L, or as a mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute has a low volatility compared to the solvent[9][10][11][12].

Objective: To determine the mass of this compound dissolved in a known mass of a saturated solution.

Materials:

-

Saturated solution of this compound prepared as described in the shake-flask method.

-

Evaporating dish or other suitable container.

-

Analytical balance.

-

Oven or vacuum oven.

Procedure:

-

Prepare a saturated solution and filter it as described in the shake-flask method (Steps 1-7).

-

Accurately weigh an empty, clean, and dry evaporating dish (W₁).

-

Pipette a precise volume of the saturated filtrate into the evaporating dish and weigh it again to determine the total mass of the solution (W₂).

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound but sufficient to remove all the solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved (W₃).

-

The mass of the dissolved this compound is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

-

Calculate the solubility in grams of this compound per 100 grams of solvent.

Analytical Methods for Concentration Determination

The choice of analytical technique depends on the solvent and the required sensitivity.

-

Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile compounds like this compound. A calibration curve is prepared using standard solutions of known this compound concentrations in the solvent of interest. The filtered and diluted sample from the solubility experiment is then injected into the GC, and its concentration is determined from the calibration curve[13].

-

High-Performance Liquid Chromatography (HPLC): For less volatile solvents or when derivatization is preferred, HPLC can be used. Similar to GC, a calibration curve is essential for accurate quantification[14][15].

-

UV-Vis Spectroscopy: If this compound or a derivative exhibits a distinct UV-Vis absorption spectrum from the solvent, this method can be employed. A calibration curve based on Beer's Law is used to determine the concentration[16][17][18][19].

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining solubility and selecting an appropriate solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in readily accessible literature, its nonpolar nature dictates its high solubility and miscibility in a wide range of nonpolar and moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method coupled with appropriate analytical techniques, provide a robust framework for their determination. The provided workflows offer a systematic approach to both measuring solubility and selecting an optimal solvent based on application-specific requirements.

References

- 1. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 629-73-2 [m.chemicalbook.com]

- 3. This compound, 629-73-2 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. qchem.com.qa [qchem.com.qa]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. quora.com [quora.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scirp.org [scirp.org]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Vapor pressure and boiling point of 1-Hexadecene at various pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of 1-Hexadecene at various pressures. The following sections detail the thermodynamic principles, experimental methodologies, and comprehensive data presented in a clear and accessible format for professionals in research and development.

Physicochemical Properties and Data

This compound (C₁₆H₃₂) is an unsaturated hydrocarbon with a single double bond. Its vapor pressure and boiling point are critical parameters in many industrial and research applications, including its use as a solvent, in the synthesis of other chemicals, and as a component in drilling fluids.

Vapor Pressure and Boiling Point Data

The relationship between temperature and vapor pressure for this compound can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure in mmHg.

-

T is the temperature in degrees Celsius (°C).

-

A, B, and C are the Antoine coefficients specific to this compound.

The Antoine coefficients for this compound are:

These coefficients are valid for the temperature range of 147°C to 319°C.[1]

Using these coefficients, the boiling point of this compound at various pressures has been calculated and is presented in the table below. The normal boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For this compound, the normal boiling point is approximately 284.4 °C.[2]

| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |

| 1 | 0.133 | 105.3 |

| 10 | 1.33 | 147.8 |

| 40 | 5.33 | 183.4 |

| 100 | 13.3 | 214.2 |

| 200 | 26.7 | 239.8 |

| 400 | 53.3 | 265.3 |

| 760 | 101.3 | 284.4 |

Note: The boiling points in this table were calculated using the provided Antoine equation coefficients.